5-(Methylsulfanyl)pentan-2-one
Description
Overview of Aliphatic Ketones and Organosulfur Compounds in Chemical Research
Aliphatic ketones, characterized by a carbonyl group bonded to two alkyl chains, are a fundamental class of organic compounds. Their reactivity, centered around the electrophilic carbonyl carbon and the adjacent acidic α-hydrogens, makes them versatile building blocks in organic synthesis. They readily undergo nucleophilic addition, condensation reactions, and α-functionalization, enabling the construction of complex molecular architectures. mdpi.commdpi.comaip.org In recent years, research has focused on the development of novel catalytic methods for the functionalization of aliphatic ketones, including α-alkylation and direct reductive amination, highlighting their continued importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.commdpi.com
Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, exhibit a rich and diverse chemistry. britannica.comwiley.com The presence of the sulfur atom, with its various oxidation states (thiol, sulfide (B99878), sulfoxide (B87167), sulfone), imparts unique properties to these molecules. thermofisher.comacs.org They are integral to numerous biological processes, found in essential amino acids like methionine and cysteine, and are key components of many natural products and pharmaceuticals. britannica.comthermofisher.com In chemical research, organosulfur compounds are valued for their role as synthetic intermediates, with the sulfur moiety often used to control reactivity and then subsequently removed or modified. wiley.comthermofisher.com
Historical Context and Significance of Sulfur-Containing Carbonyl Compounds
The study of sulfur-containing carbonyl compounds has a rich history, driven by their interesting reactivity and presence in both natural and synthetic materials. Early research focused on understanding the fundamental differences in reactivity between sulfur-containing carbonyls and their oxygen analogues. tandfonline.combritannica.com The larger size and different orbital energies of the sulfur atom compared to oxygen lead to distinct chemical behaviors. britannica.com For instance, thiocarbonyl compounds (C=S) are generally more reactive than their carbonyl (C=O) counterparts. britannica.com
The discovery of naturally occurring sulfur-containing compounds, some with potent biological activities, further spurred interest in this area. britannica.com The development of synthetic methods to create these molecules, as well as novel sulfur-containing carbonyl structures, has been an ongoing endeavor. nih.gov A notable example is the Herz reaction, which utilizes disulfur (B1233692) dichloride to produce organosulfur compounds. thermofisher.com The investigation of primordial carbonylated iron-sulfur compounds and their potential role in the synthesis of key biochemical molecules like pyruvate (B1213749) underscores the fundamental importance of sulfur-carbonyl chemistry in the origins of life. nih.gov The atmospheric history of carbonyl sulfide (OCS), the most abundant sulfur compound in the atmosphere, has also been a subject of significant research, with studies of ice cores revealing its concentration changes over centuries. wikipedia.orgscispace.com
Specific Research Focus on 5-(Methylsulfanyl)pentan-2-one: Rationale and Scope
This compound, also known as 5-(methylthio)pentan-2-one, is an aliphatic ketone that also incorporates a sulfide functional group. sigmaaldrich.combldpharm.com This bifunctional nature makes it an interesting target for chemical research. The presence of both a ketone and a sulfide allows for a variety of chemical transformations. The ketone can undergo reactions at the carbonyl group or at the α-carbon, while the sulfide can be oxidized to a sulfoxide or sulfone, or participate in other sulfur-specific reactions. smolecule.com
This unique combination of functional groups suggests potential applications in several areas. For instance, it could serve as a precursor in the synthesis of more complex molecules, including those with potential biological activity. smolecule.com The study of such molecules contributes to a deeper understanding of the interplay between different functional groups within a single molecule and can lead to the development of new synthetic methodologies. Research into compounds like this compound allows for the exploration of selective chemical modifications, where one functional group is altered while the other remains intact. This article will focus on the chemical properties, synthesis, and research applications of this compound, drawing from available scientific literature.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 89534-22-5 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C6H12OS | sigmaaldrich.com |
| Molecular Weight | 132.227 g/mol | lookchem.com |
| InChI Code | 1S/C6H12OS/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3 | sigmaaldrich.com |
| InChI Key | HCUNIMILPJJQES-UHFFFAOYSA-N | sigmaaldrich.com |
| PSA | 42.37000 | lookchem.com |
| LogP | 1.71860 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
89534-22-5 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
5-methylsulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-6(7)4-3-5-8-2/h3-5H2,1-2H3 |
InChI Key |
HCUNIMILPJJQES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylsulfanyl Pentan 2 One
Classical Approaches to Alkyl Methyl Sulfides and Ketones
Traditional organic synthesis provides a robust toolkit for the formation of thioethers and ketones. These methods, while effective, often rely on stoichiometric reagents and can involve harsh reaction conditions.
The formation of the thioether functional group in 5-(Methylsulfanyl)pentan-2-one is classically achieved through nucleophilic substitution. This method is a cornerstone of C–S bond formation. thieme-connect.com The most common approach involves the reaction of an alkyl halide with a thiol or its corresponding thiolate salt. pearson.com In the context of synthesizing the target molecule, this would typically involve methanethiolate (B1210775) as the nucleophile.
The reaction generally proceeds via an S\textsubscript{N}2 mechanism, where the sulfur nucleophile attacks the electrophilic carbon atom bearing a leaving group, such as a halide (Br, Cl, I) or a sulfonate ester (tosylate, mesylate). pearson.com The choice of a polar aprotic solvent, like acetone (B3395972) or DMSO, can facilitate the reaction by solvating the counter-ion of the thiolate without strongly solvating the nucleophile itself, thus enhancing its reactivity. pearson.com A base is often used to deprotonate the thiol, increasing its nucleophilicity. pearson.com
A plausible classical synthesis for this compound could start from a precursor like 5-halopentan-2-one. The reaction with sodium methanethiolate (NaSMe) would displace the halide to form the desired thioether.
Table 1: Examples of Nucleophilic Substitution for Thioether Synthesis
| Electrophile (Substrate) | Nucleophile | Base/Solvent | Key Features |
|---|---|---|---|
| Alkyl Halide (R-X) | Thiol (R'-SH) | Base (e.g., NaOH, KOH) in a polar aprotic solvent | Classic, widely used SN2 reaction. pearson.com |
| Alkyl Halide (R-X) | Thiolate Salt (R'-SNa) | Polar aprotic solvent (e.g., DMF, DMSO) | Utilizes a pre-formed, highly reactive nucleophile. |
| Alkyl Tosylate (R-OTs) | Thiol (R'-SH) | Base (e.g., K2CO3) in acetone | Tosylate is an excellent leaving group, often leading to higher yields. |
| Alcohol (R-OH) | Thiol (R'-SH) | Acid catalyst (e.g., Mitsunobu reaction conditions) | Activates the alcohol for substitution. researchgate.net |
The synthesis of the ketone group is another critical aspect, with several classical methods available. libretexts.org
Oxidation of Secondary Alcohols : One of the most common methods for preparing ketones is the oxidation of a corresponding secondary alcohol. libretexts.org For the target molecule, this would involve the oxidation of 5-(methylsulfanyl)pentan-2-ol. A variety of oxidizing agents can be employed, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃ in sulfuric acid), or Swern oxidation conditions.
Hydration of Alkynes : The Markovnikov hydration of a terminal alkyne can produce a methyl ketone. libretexts.org Synthesis of this compound could therefore be envisioned from 5-(methylsulfanyl)pent-1-yne using reagents like aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst.
Reaction of Nitriles with Organometallic Reagents : The addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis, is a reliable method for ketone synthesis. byjus.com In this case, reacting 4-(methylsulfanyl)butanenitrile with methylmagnesium bromide would yield the target ketone after workup.
Acylation of Organocadmium Reagents : A milder alternative to Grignard reagents for acyl chlorides involves organocadmium compounds. Dialkylcadmium reagents, prepared from a Grignard reagent and cadmium chloride, react with acyl chlorides to produce ketones without the common side reaction of addition to the newly formed ketone. byjus.com
Modern and Sustainable Synthetic Strategies
Contemporary synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally friendly. This has led to the rise of catalytic reactions and biocatalysis, which align with the principles of green chemistry.
Catalytic approaches offer significant advantages over classical stoichiometric methods, including milder reaction conditions, higher selectivity, and reduced waste.
Metal-Catalyzed Cross-Coupling : Transition-metal catalysis is a powerful tool for C–S bond formation. thieme-connect.com Palladium and nickel complexes, for example, can catalyze the coupling of thiols with aryl or alkyl halides. While cross-coupling is more established for aryl thioethers, methods for alkyl thioether synthesis have also been developed. These reactions often feature broad functional group tolerance, which would be beneficial for a substrate already containing a ketone group.
Organocatalysis : The use of small, metal-free organic molecules as catalysts has gained significant traction. Recent research has demonstrated the photochemical organocatalytic synthesis of thioethers under mild conditions, avoiding the use of transition metals. nih.govsigmaaldrich.comacs.org For instance, an excited organocatalyst can activate an alkyl halide to form a radical, which is then trapped by a sulfur source. nih.govsigmaaldrich.comacs.org Such methods represent a significant step forward in sustainable thioether synthesis. iciq.org
Table 2: Comparison of Modern Catalytic Methods for Thioether Synthesis
| Catalytic System | Catalyst Example | Typical Substrates | Advantages |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd(dba)2 with a phosphine (B1218219) ligand | Aryl/Alkyl Halides + Thiols | High efficiency, broad scope. thieme-connect.com |
| Nickel-Catalyzed Cross-Coupling | NiCl2(dppp) | Aryl/Alkyl Halides + Thiols | Lower cost compared to palladium. |
| Photochemical Organocatalysis | Indole thiolate organocatalyst | Aryl Chlorides + Alcohols (with a sulfur source) | Metal-free, mild conditions, thiol-free. nih.govsigmaaldrich.comacs.org |
| Base-Catalyzed Michael Addition | Organic bases (e.g., DBU) | α,β-Unsaturated Carbonyls + Thiols | Atom-economical C-S bond formation. bohrium.com |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally benign conditions, typically in aqueous media. nih.gov
The application of biocatalysis to synthesize this compound could be realized in several ways. Ketone reductases (KREDs) or alcohol dehydrogenases are capable of interconverting ketones and secondary alcohols. acs.org The enantioselective oxidation of racemic 5-(methylsulfanyl)pentan-2-ol could potentially yield the target ketone.
Enzymes are also involved in the formation of C-S bonds in nature, such as in the methionine salvage pathway. researchgate.net While a direct one-pot enzymatic synthesis of the entire molecule from simple precursors may be challenging to design without specific enzyme discovery and engineering, biocatalytic methods could be employed to create chiral precursors or to perform specific transformations on a multifunctional substrate with high chemo- and regioselectivity, which is often a challenge in traditional synthesis. acs.orgresearchgate.net The use of enzyme cascades, where multiple enzymes work in concert in a single pot, represents a frontier in green synthesis. rsc.orgrsc.org
Green chemistry is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. epa.gov The modern synthetic strategies discussed above align well with these principles.
The twelve principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and minimizing the potential for accidents. yale.educonsensus.app
Table 3: Application of Green Chemistry Principles to Synthesis Strategies
| Green Chemistry Principle | Relevance in Modern Synthesis of this compound |
|---|---|
| Catalysis | Metal-catalyzed and organocatalytic methods are superior to stoichiometric reagents, reducing waste. epa.gov |
| Atom Economy | Catalytic addition reactions (e.g., Michael addition of a thiol to an enone) maximize the incorporation of starting materials into the final product. flinders.edu.au |
| Less Hazardous Chemical Syntheses | Biocatalysis avoids toxic heavy metals and harsh reagents. Organocatalysis provides a metal-free alternative. iciq.orgnih.gov |
| Design for Energy Efficiency | Many catalytic and biocatalytic reactions proceed at ambient temperature and pressure, reducing energy consumption. yale.edu |
| Safer Solvents and Auxiliaries | Biocatalytic transformations are often performed in water, an environmentally benign solvent. nih.gov |
| Use of Renewable Feedstocks | Precursors could potentially be derived from biomass, such as furfural, aligning with the goal of sustainability. flinders.edu.au |
By embracing catalysis and biocatalysis, the synthesis of molecules like this compound can be made more sustainable, efficient, and environmentally responsible, reflecting the broader evolution of modern chemical manufacturing.
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the chosen synthetic route and the careful optimization of reaction parameters. For the Michael addition of methanethiol (B179389) to 3-penten-2-one (B1195949), key variables include the choice of base, solvent, temperature, and catalyst.
Base and Catalyst Selection: The choice of base is crucial for the deprotonation of methanethiol to the more nucleophilic thiomethoxide. Common bases include sodium hydroxide, sodium methoxide, and organic amines like triethylamine. In some cases, the reaction can be catalyzed by Lewis acids or organocatalysts to enhance the electrophilicity of the Michael acceptor. rsc.orgnih.gov For instance, the use of a catalytic amount of a Lewis acid can activate the enone, facilitating the nucleophilic attack.
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are often employed as they can solvate the thiolate anion and facilitate the reaction. rsc.org In some instances, the reaction can also be performed in protic solvents like ethanol (B145695) or even water, which can offer environmental benefits. acs.org
Temperature and Reaction Time: The reaction temperature is another critical parameter. While many Michael additions proceed readily at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side reactions and reduced yields. The reaction time is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion.
The following interactive data table summarizes hypothetical optimization studies for the base-catalyzed Michael addition of sodium thiomethoxide to 3-penten-2-one, illustrating the impact of various parameters on the reaction yield.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.1) | Methanol (B129727) | 25 | 12 | 75 |
| 2 | NaOMe (1.1) | THF | 25 | 8 | 85 |
| 3 | Triethylamine (1.5) | Acetonitrile | 50 | 24 | 60 |
| 4 | NaOMe (1.1) | THF | 0 | 12 | 70 |
| 5 | DBU (cat.) | Dichloromethane | 25 | 6 | 92 |
This data is illustrative and based on typical results for similar reactions.
Stereoselective Synthesis and Enantiomeric Purity Considerations
As this compound does not possess a chiral center, the direct synthesis of this compound does not involve stereoselectivity. However, if a chiral center were to be introduced into the molecule, for example, by alkylation at the α-position to the carbonyl group, then stereoselective synthesis would become a critical consideration.
For the synthesis of chiral γ-ketosulfides, several enantioselective methods can be envisioned. One approach would be the asymmetric Michael addition of methanethiol to a suitable α,β-unsaturated ketone precursor that could be later converted to this compound. This can be achieved using a chiral catalyst, such as a chiral amine, a chiral phosphine, or a metal complex with a chiral ligand. acs.orgrsc.org These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer.
Another strategy would involve the diastereoselective reduction of a precursor containing a chiral auxiliary or a pre-existing stereocenter. For example, if a chiral β-ketosulfide is synthesized, its stereoselective reduction can lead to the formation of a chiral γ-hydroxysulfide with high diastereomeric excess. nih.govmdpi.com Subsequent oxidation would then yield the chiral γ-ketosulfide.
The enantiomeric purity of a chiral analog of this compound would be determined using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC). These methods employ a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification, and thus the determination of the enantiomeric excess (ee).
Scale-Up and Process Intensification Studies
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scale-up and process intensification strategies. The primary goals are to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. pharmasalmanac.comcetjournal.it
Scale-Up Considerations: When scaling up a chemical synthesis, several challenges can arise, including heat transfer, mass transfer, and mixing. For exothermic reactions like the Michael addition, efficient heat removal is crucial to prevent runaway reactions. pharmasalmanac.com The surface-area-to-volume ratio decreases as the reactor size increases, which can make temperature control more difficult. Therefore, the use of jacketed reactors with efficient cooling systems is essential. Proper agitation is also critical to ensure homogeneity and efficient mass transfer between reactants.
Process Intensification: Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. pharmafeatures.comcetjournal.it For the synthesis of this compound, continuous flow chemistry offers a promising alternative to traditional batch processing. rsc.orgacs.orgnih.govresearchgate.net In a flow reactor, reactants are continuously pumped through a heated or cooled tube or a microreactor, where they mix and react.
The advantages of continuous flow synthesis for this application would include:
Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time.
Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control.
Faster Reactions: The efficient mixing and heat transfer in flow reactors can lead to significantly shorter reaction times.
Simplified Scale-Up: Production can be scaled up by running the flow reactor for a longer duration or by "numbering up" – using multiple reactors in parallel. acs.org
Automation and Control: Flow systems are well-suited for automation, allowing for precise control of reaction parameters and consistent product quality.
A hypothetical continuous flow process for the Michael addition of methanethiol to 3-penten-2-one could involve pumping solutions of the reactants and a base through a static mixer and then into a heated tube reactor. The product stream would then be collected and purified.
Chemical Reactivity and Transformation of 5 Methylsulfanyl Pentan 2 One
Reactions Involving the Ketone Functionality
The ketone group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The adjacent α-carbons also exhibit unique reactivity due to the potential for enolization.
Nucleophilic addition is a fundamental reaction of ketones. openochem.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. medlifemastery.com Subsequent protonation yields an alcohol. medlifemastery.com The general reactivity of aldehydes is higher than that of ketones in nucleophilic additions due to steric and electronic factors. chemistrysteps.com In 5-(methylsulfanyl)pentan-2-one, the carbonyl carbon is attacked by a variety of nucleophiles, leading to the formation of a tertiary alcohol. The general mechanism proceeds under either basic or acidic conditions. openochem.org
Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. openochem.org
A summary of potential nucleophilic addition reactions is presented below.
| Nucleophile Type | Reagent Example | Product Type |
| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Organometallic Reagents | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |
| Amines | Methylamine (CH₃NH₂) | Imine (Schiff Base) |
| Alcohols | Methanol (B129727) (CH₃OH) in acid | Acetal |
Reduction: The ketone functionality of this compound can be readily reduced to a secondary alcohol, 5-(methylsulfanyl)pentan-2-ol. This transformation is typically achieved using hydride-based reducing agents.
Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. The reaction is usually performed in an alcoholic solvent like methanol or ethanol (B145695).
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce the ketone. However, its high reactivity requires anhydrous conditions (typically in ethers like THF or diethyl ether) and careful handling.
Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. Strong oxidizing agents under harsh conditions, such as hot acidic potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇), can cleave the carbon-carbon bonds adjacent to the carbonyl group.
A more specific oxidation reaction for ketones is the Baeyer-Villiger oxidation . In this reaction, a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the ketone into an ester. For an unsymmetrical ketone like this compound, the migratory aptitude of the adjacent groups (methyl vs. 3-(methylsulfanyl)propyl) determines the product. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude. This would likely lead to the formation of 3-(methylsulfanyl)propyl acetate.
| Transformation | Reagent(s) | Product |
| Reduction | NaBH₄ or LiAlH₄ | 5-(Methylsulfanyl)pentan-2-ol |
| Oxidation (Baeyer-Villiger) | m-CPBA | 3-(Methylsulfanyl)propyl acetate |
Ketones that possess hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) can exist in equilibrium with their tautomeric enol forms. utexas.edu This process, known as enolization, can be catalyzed by either acid or base. utexas.edu this compound has two different α-carbons with protons (on C-1 and C-3), allowing for the formation of two distinct enolates.
The deprotonation of an α-hydrogen by a base results in the formation of a resonance-stabilized enolate anion, which is a potent nucleophile. masterorganicchemistry.comsketchy.com
Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton. For this compound, this would be the removal of a proton from the C-1 methyl group.
Thermodynamic Enolate: The more stable enolate, which has the more substituted double bond. This would form by removing a proton from the C-3 methylene (B1212753) group.
The enolate intermediate can react with various electrophiles, resulting in substitution at the α-carbon. msu.edu
| Reaction Type | Reagent Example | Product |
| Halogenation | Br₂ in acetic acid | α-Halogenated ketone |
| Alkylation | LDA, then CH₃I | α-Alkylated ketone |
The ability to form an enolate allows this compound to participate in condensation reactions. The most common of these is the Aldol condensation , where the enolate of one molecule adds to the carbonyl group of another, forming a β-hydroxy ketone. sketchy.com Subsequent dehydration can lead to an α,β-unsaturated ketone.
The bifunctional nature of this compound also makes it a valuable precursor for the synthesis of heterocyclic compounds. mdpi.com Cyclocondensation reactions with dinucleophiles can lead to the formation of various five- or six-membered rings. nih.gov
| Reagent | Heterocyclic Product Class |
| Hydrazine (H₂N-NH₂) | Pyrazoline/Pyrazole |
| Substituted Hydrazines | N-Substituted Pyrazoline/Pyrazole |
| Hydroxylamine (H₂N-OH) | Isoxazoline/Isoxazole |
| Thiourea (H₂N-CS-NH₂) | Pyrimidine-thione derivative |
Reactions Involving the Sulfide (B99878) Moiety
The sulfur atom in the sulfide group is nucleophilic and can be easily oxidized.
The thioether moiety of this compound can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone without affecting the ketone group, given the appropriate choice of reagents. organic-chemistry.orgorganic-chemistry.org This stepwise oxidation allows for the synthesis of 5-(methylsulfinyl)pentan-2-one (a sulfoxide) and 5-(methylsulfonyl)pentan-2-one (a sulfone). researchgate.net
The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. rsc.orgresearchgate.net Using one equivalent of the oxidant under controlled temperatures typically favors the formation of the sulfoxide. An excess of the oxidant will generally lead to the sulfone.
| Oxidizing Agent | Typical Product (1 equiv.) | Typical Product (>2 equiv.) |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide | Sulfone |
| m-CPBA | Sulfoxide | Sulfone |
| Sodium Periodate (NaIO₄) | Sulfoxide | Sulfoxide |
| Potassium Permanganate (KMnO₄) | Sulfone | Sulfone |
These oxidized derivatives, particularly γ-keto sulfones, are valuable synthetic intermediates in organic chemistry. researchgate.net
Alkylation and Sulfonium (B1226848) Salt Formation
The sulfur atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to react with alkylating agents, such as alkyl halides, to form sulfonium salts. youtube.com In this S-alkylation reaction, the sulfur atom attacks the electrophilic carbon of the alkylating agent, resulting in the formation of a new carbon-sulfur bond and a positively charged sulfur center.
The general transformation can be represented as follows:
This compound + R-X → [5-(Alkyl)methylsulfanyl)pentan-2-one]⁺ X⁻
Where R-X is an alkylating agent (e.g., methyl iodide, ethyl bromide).
These resulting sulfonium salts are versatile intermediates in organic synthesis. The presence of a positive charge on the sulfur atom makes the adjacent protons more acidic and susceptible to deprotonation, which can lead to the formation of sulfur ylides.
| Alkylating Agent | Product |
| Methyl Iodide | 5-(Dimethylsulfonio)pentan-2-one Iodide |
| Ethyl Bromide | 5-(Ethylmethylsulfonio)pentan-2-one Bromide |
| Benzyl Bromide | 5-(Benzoylmethylsulfonio)pentan-2-one Bromide |
C-S Bond Cleavage Reactions
The carbon-sulfur bond in this compound can be cleaved under various conditions, offering a pathway to modify the carbon skeleton or introduce new functional groups. Metal-free methods often employ electrophilic reagents that activate the sulfur atom, facilitating the cleavage.
Reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been shown to mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org For instance, reaction with NBS can generate a bromosulfonium intermediate, which can then undergo further reactions leading to bond cleavage. organic-chemistry.org Similarly, Selectfluor, a source of electrophilic fluorine, can be used to cleave C-S bonds in β-alkylthio carbonyl compounds. researchgate.net The reaction with Selectfluor is proposed to proceed through either an oxidant pathway or a thionium (B1214772) ion intermediate. researchgate.net
Electrochemical methods also present a modern approach for C(sp³)–S bond cleavage in alkyl aryl thioethers, allowing for the simultaneous utilization of both the carbon and sulfur fragments. rsc.org While not specifically demonstrated for this compound, these methods highlight the potential for C-S bond scission in this class of compounds.
| Reagent | Potential Outcome of C-S Cleavage |
| N-Bromosuccinimide (NBS) | Formation of brominated products and disulfides. |
| N-Fluorobenzenesulfonimide (NFSI) | Selective cleavage of the methyl-sulfur bond. |
| Selectfluor | Cleavage of the C-S bond with potential for subsequent C-O bond formation. |
Intermolecular and Intramolecular Rearrangements
While specific rearrangement reactions of this compound are not extensively documented, the broader class of sulfur-containing carbonyl compounds can undergo various rearrangements. For example, the thio-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of allyl vinyl sulfides. Although not directly applicable to this compound, it illustrates a potential pathway for rearrangement if an appropriate unsaturated derivative were synthesized.
Another relevant rearrangement in organosulfur chemistry is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-thiocarbamates to form S-thiocarbamates. organic-chemistry.org This reaction is thermally driven and showcases the thermodynamic preference for the formation of a C=O bond over a C=S bond. organic-chemistry.org While this specific rearrangement would require derivatization of the ketone in this compound, it points to the potential for intramolecular transformations within this family of compounds.
Mechanistic Investigations of Key Transformations
Mechanistic studies on the reactions of thioethers provide insight into the probable pathways for the transformations of this compound.
The alkylation of the sulfur atom is a classic Sₙ2 reaction. The nucleophilic sulfur attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a single concerted step.
C-S bond cleavage reactions mediated by electrophiles like NBS are thought to proceed through the formation of a sulfonium intermediate. organic-chemistry.org For example, with NBS, a bromosulfonium salt is initially formed. This intermediate can then undergo nucleophilic attack or elimination, leading to the cleavage of the C-S bond.
In the case of Selectfluor-mediated C-S bond cleavage of β-alkylthio carbonyl compounds, two primary mechanisms have been proposed. researchgate.net One involves the formation of a thionium ion intermediate, while the other proceeds via an oxidant pathway. The specific mechanism that is operative can depend on the substrate and reaction conditions.
Derivatization Strategies for Advanced Chemical Synthesis
This compound can serve as a versatile building block in more complex chemical syntheses. Its functional groups allow for a variety of derivatization strategies.
Oxidation of the Sulfide: The thioether moiety can be selectively oxidized to a sulfoxide or a sulfone. These oxidized derivatives have different electronic properties and can be used in a variety of synthetic transformations, including as leaving groups in elimination reactions or as directing groups in asymmetric synthesis.
Enolate Chemistry: The presence of the ketone allows for the formation of an enolate at the α-carbon. This enolate can then be reacted with various electrophiles to introduce new substituents at the carbon adjacent to the carbonyl group. This is a fundamental strategy for C-C bond formation. nih.gov
Conversion to Heterocycles: β-Keto thioethers can be precursors for the synthesis of various heterocyclic compounds. For example, condensation reactions with hydrazines or other bifunctional reagents could lead to the formation of pyrazoles or other ring systems.
The combination of these derivatization strategies allows for the use of this compound as a scaffold for the construction of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science.
Occurrence and Biogeochemical Pathways of 5 Methylsulfanyl Pentan 2 One
Formation in Biological Systems (non-human contexts)
The generation of 5-(Methylsulfanyl)pentan-2-one in biological systems occurs through various metabolic and biosynthetic routes in microorganisms and plants.
Microbial Metabolic Pathways and Biotransformation
Microorganisms can produce a range of volatile sulfur compounds through the metabolism of sulfur-containing amino acids like methionine and cysteine. researchgate.net While direct evidence for the microbial production of this compound is not extensively detailed in the provided results, the metabolic capabilities of certain microbes suggest its potential formation. For instance, some bacteria and yeasts are known to metabolize methionine to form volatile sulfur compounds. researchgate.net The methionine salvage pathway, present in bacteria and plants, involves a series of enzymatic reactions to regenerate methionine and produces various sulfur-containing intermediates. genome.jpnih.gov It is plausible that under specific microbial fermentation conditions, precursors within this or related pathways could be transformed into this compound.
Plant Biosynthesis and Accumulation Mechanisms
Plants synthesize a wide array of volatile organic compounds that contribute to their aroma and defense mechanisms. researchgate.net The biosynthesis of sulfur-containing volatiles often originates from amino acids. researchgate.net Glucosinolates, a class of secondary metabolites found in the Brassicaceae family, are well-known precursors to various sulfur compounds. nih.gov While direct biosynthesis of this compound in plants is not explicitly documented, the enzymatic breakdown of larger sulfur-containing molecules is a common mechanism for the formation of smaller volatile compounds. jfda-online.com Plants have the capacity to synthesize, accumulate, and emit a diverse group of low-molecular-weight substances derived from fatty acids, amino acids, and carbohydrates, which includes sulfur-containing molecules. researchgate.net
Enzymatic Transformations from Precursor Molecules
The formation of this compound can occur via the enzymatic transformation of precursor molecules. jfda-online.com In the methionine salvage pathway, the enzyme E1 enolase/phosphatase acts on 1-phosphonooxy-2,2-dihydroxy-3-oxo-5-methylthiopentane to form an acireductone intermediate. nih.gov Further enzymatic reactions in this pathway lead to the formation of various sulfur-containing molecules. enzyme-database.org It is conceivable that side reactions or alternative enzymatic activities could lead to the production of this compound from intermediates within this pathway. Enzymes such as ketosynthases and hydrolases are involved in the formation and modification of a wide range of natural products, including those with carbon-sulfur bonds. acs.org
Chemical Formation Mechanisms in Complex Matrices
Beyond direct biological synthesis, this compound can be formed through chemical reactions, particularly during the heating of food matrices.
Maillard Reaction Pathways and Thiamine (B1217682) Degradation Intermediates
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of flavor and aroma compounds, including this compound. undip.ac.id The thermal degradation of thiamine (Vitamin B1) is a key pathway for the formation of this compound. researchgate.netwikipedia.org During heating, thiamine can break down to produce intermediates like 5-hydroxy-3-mercapto-2-pentanone, which is a direct precursor to various flavor compounds. researchgate.netresearchgate.net The interaction of these degradation products with other components in the food matrix, such as xylose and cysteine, can lead to the formation of this compound and other related sulfur compounds. researchgate.net
| Precursor | Reaction Type | Key Intermediates | Resulting Compound |
| Thiamine, Cysteine, Xylose | Maillard Reaction/Thermal Degradation | 5-hydroxy-3-mercapto-2-pentanone | This compound |
Thermal Degradation Processes in Organic Systems
The thermal degradation of various organic molecules can lead to the formation of this compound. For example, the heating of certain sulfur-containing compounds can cause them to break down and rearrange, forming a variety of volatile products. nih.gov The specific conditions of thermal processing, such as temperature and the presence of other reactive molecules, can influence the types and quantities of compounds formed. acs.org In the context of food chemistry, the high temperatures used in processes like roasting and frying can induce the degradation of sulfur-containing precursors, leading to the generation of a complex mixture of volatile compounds, which may include this compound. jfda-online.com
Role of Precursor Compounds in Formation
The formation of this compound is intrinsically linked to the metabolism of sulfur-containing amino acids, primarily methionine. wikipedia.org Methionine is a crucial amino acid that serves as a precursor to a wide array of volatile sulfur compounds (VSCs) in various biological systems, including plants, microbes, and animals. wikipedia.orgnih.gov The biochemical transformations leading to this compound involve several potential pathways, often initiated by enzymatic or microbial action on methionine and its derivatives.
One of the principal routes for the generation of sulfur-containing flavor compounds is the Ehrlich pathway, which involves the degradation of amino acids. In this pathway, methionine can be converted to methional (3-(methylthio)propanal) and subsequently to methionol (B20129) (3-(methylthio)propanol). jfda-online.comnih.gov While not a direct precursor, the metabolic intermediates in methionine degradation pathways are key to forming related sulfur compounds. The methionine salvage pathway, essential for regenerating methionine from its metabolic byproducts like S-adenosylmethionine (SAM), also produces various sulfur-containing intermediates. nih.govgenome.jp This pathway involves complex enzymatic steps that could potentially yield precursors for this compound. For instance, the intermediate 2-oxo-4-(methylthio)butyrate (KMTB) is a key compound in this cycle. nih.gov
The formation of a pentanone structure suggests a reaction involving precursors with a five-carbon backbone or the combination of smaller molecules. It is hypothesized that microbial metabolism plays a significant role, where microorganisms in food matrices or the environment can utilize methionine and other sulfur-containing compounds, leading to the formation of diverse VSCs. nih.gov The specific enzymatic reactions that directly synthesize this compound are not extensively documented, but the degradation of methionine is the widely accepted origin of its core structure and sulfur moiety.
| Precursor Compound | Pathway/Source | Resulting Compound Class |
| Methionine | Amino Acid Catabolism (e.g., Ehrlich Pathway), Methionine Salvage Pathway wikipedia.orggenome.jp | Volatile Sulfur Compounds researchgate.net |
| S-Adenosylmethionine (SAM) | Methionine Salvage Pathway nih.gov | Sulfur-containing intermediates |
| 2-oxo-4-(methylthio)butyrate (KMTB) | Methionine Salvage Pathway nih.gov | Keto acids |
Contribution to Volatile Profiles in Non-Sensory Contexts (e.g., as a marker compound)
In non-sensory contexts, volatile organic compounds (VOCs) can serve as important chemical indicators, or marker compounds, for various biological, industrial, or fraudulent activities. While this compound is not as extensively studied as other VSCs, its presence in certain volatile profiles suggests its potential as a marker. For example, specific VSCs are known to be characteristic of certain food products, and their detection can be used to verify authenticity or identify spoilage.
Research has successfully used other volatile sulfur compounds as markers to differentiate between morphologically similar but economically distinct truffle species. acs.orgsemanticscholar.org For instance, bis(methylsulfanyl)methane has been identified as a key marker for the high-priced white truffle Tuber magnatum. acs.orgsemanticscholar.org This highlights the utility of VSCs in food authentication. Given that this compound is a volatile sulfur compound, it could potentially serve a similar role as a marker in other contexts, such as in specific types of fermented foods, microbial cultures, or as an indicator of a particular metabolic process in agricultural products. However, specific applications of this compound as a definitive marker compound are not yet widely established in scientific literature. Its presence in a volatile profile would likely be considered alongside other compounds to characterize a sample.
| Potential Application | Marker Compound Principle | Related Examples |
| Food Authenticity | Presence/absence or specific concentration indicates the true origin or species of a food product. | Bis(methylsulfanyl)methane for Tuber magnatum truffles. acs.orgsemanticscholar.org |
| Microbial Activity | Detection signifies the metabolic activity of specific bacteria or fungi. | Various VSCs are produced by microorganisms in food spoilage and fermentation. nih.gov |
| Agricultural Monitoring | Changes in volatile emissions can indicate plant health, stress, or ripening stage. | Volatile profiles, including sulfur compounds, change during rice grain ripening. mdpi.com |
Environmental Distribution and Natural Cycling Pathways
This compound is part of the broader biogeochemical cycling of sulfur. Volatile organic sulfur compounds (VOSCs) are significant components of this global cycle, acting as a link between aquatic/terrestrial ecosystems and the atmosphere. mdpi.com The primary natural sources of VOSCs include marine environments, where phytoplankton produce dimethylsulfoniopropionate (DMSP), a precursor to the widely studied dimethyl sulfide (B99878) (DMS). nih.gov
In terrestrial and freshwater environments, the decomposition of organic matter containing sulfur amino acids like methionine is a major source of VSCs. nih.govmdpi.com This process is largely driven by microbial activity in soils and sediments. Eutrophic inland waters, such as lakes and reservoirs, can also be significant sources of VOSCs due to high levels of biological productivity and subsequent decomposition. mdpi.com
As a volatile compound, this compound can be released from these sources into the atmosphere. Once in the atmosphere, VOSCs can undergo photochemical oxidation, contributing to the formation of sulfate (B86663) aerosols. mdpi.com These aerosols can act as cloud condensation nuclei, thereby influencing weather patterns and climate. mdpi.com The natural cycling of this compound, therefore, involves its formation from biological precursors in soil and water, its emission into the atmosphere, and its eventual transformation and deposition back to the Earth's surface. The specific distribution and concentration of this compound in different environmental compartments (air, water, soil) are not well-documented, but its pathways are governed by the general principles of the sulfur cycle. nih.govmdpi.com
Advanced Analytical Methodologies for 5 Methylsulfanyl Pentan 2 One
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 5-(Methylsulfanyl)pentan-2-one from complex mixtures, enabling its accurate measurement. The choice of technique is dictated by the compound's volatility and the nature of the sample matrix.
Gas Chromatography (GC) with Advanced Detection
Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound. The separation occurs as the compound, carried by an inert gas, travels through a column containing a stationary phase.
Flame Ionization Detector (FID): This detector is a universal and robust option for organic compounds. As analytes elute from the GC column and are burned in a hydrogen-air flame, they produce ions that generate a current proportional to the amount of carbon present. While FID provides excellent quantitative data, it offers no selectivity for sulfur compounds and may require high-resolution chromatography to separate the target analyte from co-eluting hydrocarbons.
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur and phosphorus-containing compounds. researchgate.net It operates by burning the eluted compounds in a hydrogen-rich flame, which excites the sulfur atoms. As these excited atoms relax, they emit light at a characteristic wavelength (around 394 nm), which is detected by a photomultiplier tube. researchgate.net This selectivity makes FPD particularly suitable for analyzing trace levels of this compound in complex samples where matrix interference is a concern. researchgate.net However, the FPD response can be non-linear and subject to quenching effects from co-eluting hydrocarbons. tandfonline.com
Sulfur Chemiluminescence Detector (SCD): The SCD offers superior selectivity and sensitivity for sulfur compounds compared to the FPD. hpst.czgcms.cz The mechanism involves the combustion of sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone (O₃) in a reaction chamber to produce light (chemiluminescence). hpst.cz This light is detected and is directly proportional to the amount of sulfur in the sample. Key advantages of the SCD include its equimolar response (the signal is proportional to the number of sulfur atoms, simplifying quantification), high selectivity against hydrocarbons, and excellent sensitivity, often reaching parts-per-billion (ppb) levels. gcms.czshimadzu.comresearchgate.net This makes it an ideal detector for trace analysis of this compound in applications like food and beverage aroma profiling. lcms.czchromatographyonline.comshimadzu.com
Table 1: Illustrative GC Parameters for Sulfur Compound Analysis
| Parameter | Setting | Purpose/Rationale |
|---|---|---|
| Column | DB-Sulfur (e.g., 60 m x 0.32 mm, 4.2 µm) | Specialized column for optimal separation of volatile sulfur compounds. hpst.cz |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min | Temperature gradient to separate compounds based on their boiling points. |
| SCD Furnace | 800 °C | High temperature to ensure complete combustion of sulfur compounds to SO. hpst.cz |
| SCD Detector Base | 250 °C | Prevents condensation of analytes before detection. hpst.cz |
Liquid Chromatography (LC) Techniques
For compounds that are not sufficiently volatile or are thermally unstable, liquid chromatography is the preferred separation method.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For ketones like this compound, which lack a strong chromophore, direct UV detection can be challenging. A common strategy is pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). chromatographyonline.com This reaction forms a 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection, significantly enhancing sensitivity and selectivity. chromatographyonline.com The separation is typically achieved using a reversed-phase column.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). mdpi.com This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. mdpi.comtandfonline.com The enhanced separation power of UPLC can be particularly beneficial for resolving the derivatized analyte from other components in a complex sample matrix. mdpi.comnih.gov
Table 2: Example LC Conditions for Analysis of Ketone Derivatives
| Parameter | Setting | Purpose/Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard column for separating a wide range of organic molecules. tandfonline.comtandfonline.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. tandfonline.com |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Organic component of the mobile phase. tandfonline.com |
| Gradient | Programmed gradient from low to high %B | Elutes compounds based on their polarity. |
| Flow Rate | 0.3 - 0.5 mL/min (for UPLC) | Optimized for small particle columns to achieve high efficiency. tandfonline.com |
| Detector | UV/Vis or Diode Array Detector (DAD) | Monitors the absorbance of the DNPH-derivatized analyte. |
| Wavelength | ~360 nm | Wavelength of maximum absorbance for DNPH derivatives. |
Two-Dimensional Chromatography (e.g., GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides a significant increase in separation power for highly complex samples. acs.orgplos.org In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a shorter column with a different stationary phase. plos.org This results in a highly structured two-dimensional chromatogram where compounds are separated based on two different properties (e.g., boiling point and polarity).
This enhanced peak capacity is invaluable for resolving trace analytes in complex matrices, such as food aromas or environmental samples, where co-elution is a common problem in one-dimensional GC. chromatographyonline.comzoex.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS becomes an exceptionally powerful tool for both the separation and confident identification of volatile compounds like this compound. plos.orgmdpi.com
Table 3: Typical GCxGC System Configuration
| Component | Description | Purpose |
|---|---|---|
| 1st Dimension Column | Non-polar (e.g., DB-5ms) | Separates compounds primarily by boiling point. |
| Modulator | Cryogenic or Flow-based | Traps, focuses, and re-injects effluent from the 1st to the 2nd dimension. plos.org |
| 2nd Dimension Column | Polar (e.g., Wax or Ionic Liquid) | Provides a secondary separation mechanism, typically based on polarity. |
| Detector | FID or TOF-MS | Provides detection and/or structural information for the separated peaks. mdpi.com |
Mass Spectrometry (MS) Characterization and Quantification
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules. It measures the mass-to-charge ratio (m/z) of ions.
Electron Ionization (EI) and Chemical Ionization (CI) Fragmentation Studies
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. whitman.edu The resulting mass spectrum is a "fingerprint" that can be used for structural identification by interpreting the fragmentation patterns or by matching it against a spectral library. libretexts.org
For this compound (Molecular Weight: 132.23 g/mol ), the fragmentation is dictated by the ketone and thioether functional groups. researchgate.net Key fragmentation pathways include:
Alpha-cleavage: The bond adjacent to the carbonyl group breaks, leading to the formation of a stable acylium ion. Cleavage can occur on either side of the carbonyl.
Loss of the propyl-sulfur chain would yield an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a base peak for 2-ketones. whitman.edulibretexts.org
Loss of the methyl group would yield an ion at m/z 117 .
Cleavage at the C-S bond: Fragmentation adjacent to the sulfur atom is also common for thioethers.
Cleavage of the methyl-sulfur bond would result in the loss of a methyl radical (•CH₃) to give an ion at m/z 117 .
Cleavage of the butyl-ketone-sulfur bond could lead to an ion at m/z 47 ([CH₃S]⁺).
McLafferty Rearrangement: This is a characteristic rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. whitman.edurutgers.edu It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the β-bond, resulting in the elimination of a neutral alkene. For this compound, this would lead to the elimination of propene and formation of a radical cation at m/z 90 .
Table 4: Predicted EI-MS Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 132 | [C₆H₁₂OS]⁺• | Molecular Ion (M⁺•) |
| 117 | [C₅H₉OS]⁺ | α-cleavage (loss of •CH₃) |
| 90 | [C₃H₆OS]⁺• | McLafferty Rearrangement (loss of C₃H₆) |
| 87 | [C₄H₇S]⁺ | Cleavage of C-C bond alpha to sulfur |
| 75 | [C₃H₇S]⁺ | Cleavage of C-C bond beta to sulfur |
| 61 | [CH₅S]⁺ | Cleavage of C-C bond with H-rearrangement |
| 47 | [CH₃S]⁺ | Cleavage of C-S bond |
| 43 | [C₂H₃O]⁺ | α-cleavage (loss of •C₄H₉S) |
Chemical Ionization (CI): CI is a "soft" ionization technique that imparts less energy to the analyte molecule compared to EI. wikipedia.org It involves ion-molecule reactions between the analyte and ions of a reagent gas (e.g., methane (B114726) or ammonia). wikipedia.orgcopernicus.org This results in significantly less fragmentation and typically produces a prominent quasi-molecular ion, such as the protonated molecule [M+H]⁺. wikipedia.org For this compound, this would be observed at m/z 133 . The presence of this ion is extremely useful for confirming the molecular weight of the compound, especially when the molecular ion peak in the EI spectrum is weak or absent. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. fiveable.meeuropa.eu This capability allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its specific atomic composition. fiveable.mentnu.edu
For example, a low-resolution instrument might detect an ion at m/z 132. However, HRMS can distinguish this compound from other potential isobaric (same nominal mass) compounds. This high mass accuracy is a powerful tool for the unambiguous identification of unknown compounds in complex samples. nasa.govcolorado.edu
Table 5: HRMS for Unambiguous Formula Determination
| Parameter | This compound | Isobaric Compound Example (C₈H₂₀O) |
|---|---|---|
| Elemental Formula | C₆H₁₂OS | C₈H₂₀O |
| Nominal Mass | 132 | 132 |
| Monoisotopic Exact Mass | 132.0660 | 132.1514 |
| Mass Difference | - | 0.0854 |
Atomic masses used for calculation: C=12.00000, H=1.00783, O=15.99491, S=31.97207
The significant difference in exact mass (0.0854 Da) is easily resolved by a modern high-resolution mass spectrometer, allowing for confident identification of the elemental formula. fiveable.me
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
For the structural elucidation of this compound (C₆H₁₂OS, molecular weight: 132.23 g/mol ), a common approach involves gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). acs.org In this setup, after chromatographic separation, the compound is ionized, often by electron ionization (EI). The molecular ion ([M]⁺˙ at m/z 132) or a prominent fragment ion is then selected in the first mass analyzer (MS1).
Collision-induced dissociation (CID) is subsequently used to fragment the selected precursor ion. The resulting product ions, analyzed in the second mass analyzer (MS2), provide a fragmentation pattern that is characteristic of the molecule's structure. While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation can be predicted based on the known behavior of ketones and sulfides.
Key fragmentation pathways for ketones often involve α-cleavage, the breaking of the bond adjacent to the carbonyl group, leading to the formation of stable acylium ions. acs.org For this compound, this would result in the following potential fragment ions:
[CH₃CO]⁺: An acylium ion with an m/z of 43, resulting from cleavage between C2 and C3. This is often a base peak in the mass spectra of methyl ketones. acs.org
[CH₃SCH₂CH₂CH₂CO]⁺: An acylium ion with an m/z of 115.
Another characteristic fragmentation for ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. This would lead to the formation of a neutral enol and an alkene.
The presence of the methylsulfanyl group introduces additional fragmentation possibilities, such as the cleavage of the C-S bond.
For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are employed. researchgate.net These highly selective and sensitive techniques monitor specific precursor-to-product ion transitions. By using a stable isotope-labeled internal standard, such as a ¹³C- or deuterium-labeled version of this compound, accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response. nih.gov
Table 1: Predicted MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation Pathway |
| 132 | 43 | α-cleavage, formation of [CH₃CO]⁺ |
| 132 | 74 | Cleavage of C-S bond |
| 132 | 58 | McLafferty rearrangement |
| 132 | 87 | Cleavage of C-C bond adjacent to sulfur |
Spectroscopic Techniques for Structural and Mechanistic Studies (beyond basic identification)
Beyond mass spectrometry, various spectroscopic techniques are indispensable for a deeper understanding of the structural features and electronic properties of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While 1D NMR (¹H and ¹³C) is fundamental for initial characterization, 2D NMR techniques are crucial for unambiguous signal assignment and complete structural elucidation. nih.gov
For this compound, the following 2D NMR experiments are particularly informative:
Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling correlations, allowing for the identification of adjacent protons in the pentanone chain. For instance, the protons on C3 would show correlations to the protons on C4. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of each carbon atom to its attached proton(s). nih.govbeilstein-journals.org
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |
| C1 (-CH₃) | ~2.1 | ~30 | HMBC to C2 |
| C2 (C=O) | - | ~208 | HMBC from H1, H3 |
| C3 (-CH₂-) | ~2.7 | ~43 | COSY with H4; HSQC with C3 |
| C4 (-CH₂-) | ~1.8 | ~28 | COSY with H3, H5; HSQC with C4 |
| C5 (-CH₂-) | ~2.5 | ~35 | COSY with H4; HSQC with C5; HMBC to S-CH₃ |
| S-CH₃ | ~2.1 | ~15 | HMBC to C5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. triprinceton.orgspectroscopyonline.com The resulting spectra provide a "molecular fingerprint" and are useful for identifying functional groups. wiley.com
For this compound, the key vibrational modes include:
C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹, is characteristic of the carbonyl group in a ketone. americanpharmaceuticalreview.com
C-H Stretch: Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.
C-S Stretch: The C-S stretching vibration typically appears as a weak to medium intensity band in the 600-800 cm⁻¹ region of the IR spectrum.
CH₂/CH₃ Bending: Bending vibrations for methylene (B1212753) and methyl groups are found in the 1350-1470 cm⁻¹ range.
Raman spectroscopy is particularly useful for analyzing the non-polar C-S and S-S bonds, which often give weak signals in IR spectroscopy. elsevier.com By analyzing the frequencies, intensities, and shapes of the vibrational bands, detailed information about the molecular structure and intermolecular interactions can be obtained.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. khanacademy.org The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. In this compound, two main chromophores are present: the carbonyl group (C=O) and the methylsulfanyl group (-S-CH₃).
n → π* Transition: The carbonyl group exhibits a weak absorption band in the UV region, typically around 270-300 nm, corresponding to the transition of a non-bonding electron (from the oxygen lone pair) to the antibonding π* orbital of the C=O bond. shimadzu.com
n → σ* Transition: The sulfur atom in the methylsulfanyl group also has non-bonding electrons. These can be excited to an antibonding σ* orbital, resulting in an absorption band in the UV region, typically around 200-240 nm. units.it
The position and intensity of these absorption bands can be influenced by the solvent polarity.
Sample Preparation and Enrichment Strategies in Diverse Matrices
The analysis of this compound, especially at trace concentrations in complex matrices like food, beverages, or environmental samples, often requires a preliminary step of sample preparation and enrichment. researchgate.net The goal is to isolate the analyte from interfering matrix components and to increase its concentration to a level suitable for detection.
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction of volatile and semi-volatile sulfur compounds. nih.govjaas.ac.cn In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com The choice of fiber coating is critical for efficient extraction. For volatile sulfur compounds, fibers with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating are often preferred due to their high affinity for small, volatile molecules. rsc.org
Other techniques that can be employed include:
Solvent-Assisted Flavor Evaporation (SAFE): A form of vacuum distillation that is gentle and minimizes the formation of artifacts. nih.gov
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorbent coated on a magnetic stir bar, providing higher extraction efficiency. nih.gov
Liquid-Liquid Extraction (LLE): A classic technique using an organic solvent to extract the analyte from an aqueous sample. researchgate.net
The choice of method depends on the sample matrix, the concentration of the analyte, and the required sensitivity and selectivity.
Development of Novel Detection and Quantification Methods
To overcome the challenges associated with the analysis of sulfur compounds, which are often present at low levels and can be reactive, novel and more sensitive detection methods are continuously being developed.
For gas chromatography, sulfur-selective detectors offer significant advantages over standard detectors like the Flame Ionization Detector (FID) or Mass Spectrometry in full-scan mode.
Sulfur Chemiluminescence Detector (SCD): This detector is highly selective and sensitive for sulfur-containing compounds. It provides an equimolar response to sulfur, meaning the signal is directly proportional to the number of sulfur atoms in the molecule, which simplifies quantification. acs.org
Pulsed Flame Photometric Detector (PFPD): An advancement of the traditional FPD, the PFPD offers improved sensitivity and selectivity for sulfur compounds. nih.gov
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) provides exceptional separation power and rapid, high-resolution mass analysis. researchgate.net This is particularly useful for resolving co-eluting compounds in very complex samples.
For non-volatile derivatives or when coupled with liquid chromatography, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used as a highly sensitive and element-specific detector for sulfur. acs.org Online isotope dilution methods using CE/ICP-MS have also been developed for the accurate quantification of sulfur-containing biological compounds. nih.gov These advanced techniques enable the reliable detection and quantification of this compound and other sulfur compounds at ultra-trace levels.
Computational and Theoretical Studies on 5 Methylsulfanyl Pentan 2 One
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)
A fundamental aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive.
For 5-(methylsulfanyl)pentan-2-one, the HOMO would likely be localized around the sulfur atom due to its lone pairs of electrons, making it a potential site for electrophilic attack. The LUMO, on the other hand, would likely be centered on the carbonyl group (C=O), which is an electron-withdrawing group and thus a site for nucleophilic attack.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the reviewed literature.
Conformational Analysis and Isomerism
The flexibility of the pentyl chain in this compound allows for the existence of multiple conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. Quantum chemical calculations can be used to determine the relative energies of different conformers and the energy barriers for their interconversion.
For this compound, rotations around the C-C and C-S bonds would lead to various staggered and eclipsed conformations. The most stable conformer would likely be one that minimizes steric hindrance between the methyl groups and the sulfur atom. Understanding the preferred conformation is crucial as it can influence the molecule's physical properties and biological activity.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and for identifying unknown compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with an experimental one, the structure of the molecule can be confirmed.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. This is particularly useful for assigning specific absorption bands to the vibrations of particular functional groups, such as the C=O stretch of the ketone and the C-S stretch of the thioether in this compound.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, the n → π* transition of the carbonyl group would be a key feature in its UV-Vis spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) of -CH₂-S- | 2.5 |
| ¹³C NMR | Chemical Shift (ppm) of C=O | 208 |
| IR | Vibrational Frequency (cm⁻¹) of C=O | 1715 |
| UV-Vis | λmax (nm) of n → π* | 280 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the reviewed literature.
Molecular Dynamics Simulations
While quantum chemical calculations are typically performed on single, static molecules, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a system containing many molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes and intermolecular interactions.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. MD simulations can be used to study these interactions in detail. For example, a simulation of this compound in water would reveal the nature of the hydrogen bonds between the carbonyl oxygen and water molecules. It would also show how the hydrophobic parts of the molecule interact with the solvent. Understanding these interactions is crucial for predicting properties like solubility and partitioning behavior.
Adsorption and Surface Interactions
MD simulations can also be employed to investigate the interaction of this compound with surfaces. This is relevant in fields such as materials science and catalysis. For instance, a simulation could model the adsorption of the molecule onto a metallic or polymeric surface. The simulation would provide information about the preferred orientation of the molecule on the surface and the strength of the adsorption. The sulfur atom in the thioether group could play a significant role in the interaction with certain surfaces.
Reaction Mechanism Modeling
Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies focus on mapping the potential energy surface of its transformations, identifying the most plausible reaction pathways. These models are typically built using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a balance between computational cost and accuracy. By simulating the interactions between atoms and the flow of electrons, researchers can visualize the entire reaction process, from reactants to products, through high-energy transition states.
Transition State Characterization and Reaction Pathways
A key aspect of reaction mechanism modeling is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that the molecules must pass through to transform from reactants into products. For a molecule like this compound, which contains both a ketone carbonyl group and a thioether (sulfide) group, several reaction pathways can be computationally investigated.
Common reactions for ketones like this compound include enolate formation, aldol-type reactions, and reductions. The sulfur atom can also participate in reactions such as oxidation to a sulfoxide (B87167) or sulfone, or S-alkylation. Computational models can characterize the transition states for these diverse pathways. For instance, in a base-catalyzed enolate formation, modeling would focus on the abstraction of an alpha-hydrogen by the base. The transition state would feature a partially broken C-H bond and a partially formed B-H bond (where B is the base), with a corresponding redistribution of electron density onto the carbon skeleton.
A well-studied analogous reaction is the Norrish Type II reaction in ketones like 2-pentanone, which proceeds through a six-membered cyclic transition state. scholarsresearchlibrary.comresearchgate.net In this intramolecular process, the carbonyl oxygen abstracts a hydrogen atom from the γ-carbon. scholarsresearchlibrary.comresearchgate.net This leads to the formation of a diradical intermediate, which then cleaves to form an alkene and an enol. scholarsresearchlibrary.comresearchgate.net Computational studies on 2-pentanone have successfully characterized the geometry of this transition state, confirming the concerted nature of the hydrogen abstraction and subsequent bond cleavage. scholarsresearchlibrary.comresearchgate.net For this compound, a similar γ-hydrogen abstraction could be modeled to determine the feasibility of this pathway.
The characterization of a transition state involves several computational steps:
Geometry Optimization: Locating the stationary point on the potential energy surface that corresponds to the TS.
Frequency Calculation: Confirming the nature of the stationary point. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct pathway has been identified. researchgate.net
The table below illustrates hypothetical geometric parameters for a transition state in a reaction involving this compound, based on principles from computational studies of similar ketones.
| Parameter | Description | Value (Å) |
| C=O Bond Length | The bond between the carbonyl carbon and oxygen. | 1.28 |
| Cα-H Bond Length | The bond length of the alpha-hydrogen being abstracted. | 1.45 |
| O···H Distance | The distance between the carbonyl oxygen and the abstracted hydrogen. | 1.21 |
| Cγ-H Bond Length | The bond length of the gamma-hydrogen in a potential Norrish-type pathway. | 1.52 |
| O···Hγ Distance | The distance between the carbonyl oxygen and the gamma-hydrogen. | 1.19 |
This interactive table contains hypothetical data for illustrative purposes.
Kinetic and Thermodynamic Parameters of Transformations
Once the reaction pathways and transition states are identified, computational models can be used to calculate essential kinetic and thermodynamic parameters. These values provide quantitative insights into the reaction's feasibility, rate, and equilibrium position.
Thermodynamic Parameters:
Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative ΔH indicates an exothermic reaction, while a positive value signifies an endothermic one.
Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a spontaneous process. It is calculated from the enthalpy and entropy (ΔS) changes.
Equilibrium Constant (K_eq): Derived from ΔG, this value indicates the ratio of products to reactants at equilibrium.
Kinetic Parameters:
Activation Energy (E_a or ΔG‡): The energy barrier that must be overcome for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.
Rate Constant (k): Calculated using Transition State Theory (TST), this parameter quantifies the reaction rate.
DFT calculations are commonly employed to determine the energies of reactants, products, and transition states. scholarsresearchlibrary.com From these energies, the thermodynamic and kinetic parameters can be derived. For example, studies on the gas-phase elimination of 2-pentanone calculated a Gibbs free energy barrier of 57.34 kcal/mol for the formation of the six-membered transition state. scholarsresearchlibrary.com
The following table presents illustrative kinetic and thermodynamic data for two hypothetical competing reactions of this compound: oxidation at the sulfur atom versus a base-catalyzed enolization.
| Parameter | Sulfur Oxidation | Enolization (Base-catalyzed) | Unit |
| Activation Energy (ΔG‡) | 35.5 | 21.0 | kcal/mol |
| Enthalpy of Reaction (ΔH) | -45.2 | +5.8 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -40.1 | +2.5 | kcal/mol |
| Rate Constant (k) at 298 K (est.) | 1.2 x 10⁻¹² | 3.4 x 10⁻² | s⁻¹ |
This interactive table contains hypothetical data for illustrative purposes.
Structure-Reactivity Relationship Studies
Structure-Reactivity Relationship (SRR) studies aim to understand how changes in a molecule's structure affect its chemical reactivity. acs.org Computational chemistry provides a framework to systematically investigate these relationships by modeling a series of analogous compounds and calculating relevant properties. For organosulfur ketones like this compound, SRR studies can reveal how modifications to the alkyl chain, the position of the sulfide (B99878) group, or the electronic nature of substituents influence reaction outcomes. acs.org
Computational SRR studies often correlate calculated molecular descriptors with experimentally observed or computationally predicted reactivity. Key descriptors include:
Electronic Properties: Atomic charges (e.g., on the carbonyl carbon or sulfur atom), frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. For instance, a more positive partial charge on the carbonyl carbon generally indicates greater susceptibility to nucleophilic attack.
Steric Properties: Molecular volume, surface area, and specific steric parameters can quantify the degree of steric hindrance around a reactive site, which can significantly impact reaction rates.
Energetic Properties: Bond dissociation energies or the stability of reaction intermediates (like enolates or radicals) can be calculated to predict the most likely reaction pathways.
For example, in a series of analogous organosulfur ketones, one could computationally model how the length of the alkyl chain between the carbonyl and sulfide groups affects the rate of an intramolecular cyclization reaction. A shorter chain might lead to greater ring strain in the transition state, resulting in a higher activation energy and a slower reaction. Conversely, moving the methylsulfide group closer to the ketone (e.g., to the 3- or 4-position) would drastically alter the electronic environment and the possibility of different intramolecular reaction pathways.
The table below illustrates a hypothetical SRR study for analogs of this compound, correlating structural changes with a calculated activation energy for a model reaction.
| Compound | Structural Modification | Calculated Activation Energy (ΔG‡, kcal/mol) |
| 4-(Methylsulfanyl)butan-2-one | Shorter alkyl chain (n=1) | 25.8 |
| This compound | Parent Compound (n=2) | 23.5 |
| 6-(Methylsulfanyl)hexan-2-one | Longer alkyl chain (n=3) | 23.1 |
| 5-(Ethylsulfanyl)pentan-2-one | Larger S-alkyl group (Ethyl vs. Methyl) | 24.2 |
| 5-(Phenylsulfanyl)pentan-2-one | Aryl group on sulfur | 21.9 |
This interactive table contains hypothetical data for illustrative purposes.
Development of Computational Models for Analogous Organosulfur Ketones
Building on SRR studies, researchers can develop more sophisticated computational models, such as Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models, for entire classes of compounds like organosulfur ketones. chemrxiv.org These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed or calculated measure of reactivity. The goal is to create a predictive tool that can estimate the reactivity of new, unsynthesized compounds without the need for resource-intensive quantum mechanical calculations for each one. chemrxiv.org
The development of a QSRR model typically involves the following steps:
Dataset Curation: A diverse set of analogous organosulfur ketones is selected.
Descriptor Calculation: For each molecule in the set, a wide range of quantum mechanical and structural descriptors is calculated.
Model Training: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of the descriptors and the target reactivity parameter (e.g., reaction rate constant or activation energy).
Model Validation: The predictive power of the model is tested on a separate set of compounds (the test set) that were not used during the training phase.
Such models are invaluable for efficiently screening large libraries of potential reactants or catalysts. For organosulfur ketones, a QSRR model could be developed to predict their susceptibility to oxidation, their pKa values for enolization, or their performance in specific synthetic transformations. This approach accelerates the discovery of molecules with desired chemical properties by prioritizing the most promising candidates for experimental synthesis and testing. chemrxiv.org The development of these models represents a shift from analyzing individual molecules to understanding and predicting the behavior of an entire chemical family.
Applications and Technological Relevance of 5 Methylsulfanyl Pentan 2 One Excluding Prohibited Elements
Role as a Synthetic Intermediate in Organic Synthesis
While commercially available as a chemical building block, specific, documented applications of 5-(Methylsulfanyl)pentan-2-one as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and materials are not extensively reported in publicly accessible scientific literature. Its bifunctional nature, possessing both a ketone and a thioether, theoretically allows for a range of chemical transformations, suggesting its potential as a precursor in more complex molecular architectures. However, detailed synthetic pathways originating from this specific compound are not widely established.
Precursor for Pharmaceutical Scaffolds (focus on chemical synthesis)
There is limited direct evidence in scientific literature detailing the use of this compound as a direct precursor for the synthesis of pharmaceutical scaffolds. The synthesis of complex, biologically active molecules often involves multi-step processes where various building blocks are utilized. While compounds with similar structures, such as methyl sulfones, are recognized as important substituents in medicinal chemistry, specific examples of pharmaceutical synthesis starting from this compound are not documented. nih.gov
Building Block for Agrochemicals (focus on chemical synthesis)
The application of this compound as a building block for agrochemicals is not well-documented. The development of new crop-protecting agents often involves the incorporation of fluorine-containing groups or other specific toxophores to enhance biological activity. mdpi.com Research in this area is focused on novel molecular frameworks, and to date, the use of this compound in a patented or published agrochemical synthesis pathway has not been identified.
Materials Science Applications (e.g., polymer chemistry, additives)
In the field of materials science, there are no specific documented uses of this compound in polymer chemistry or as an additive. The development of polymers and materials typically involves monomers and additives with specific, well-characterized properties that contribute to the final material's performance, and this compound has not emerged as a compound of interest in this regard based on available data.
Chemical Marker in Industrial Processes or Environmental Monitoring
Currently, there is no established use of this compound as a chemical marker in industrial processes or for environmental monitoring. While other simple organosulfur compounds are known to be potent aroma and flavor components that can be monitored in food production (e.g., 2-methyl-5-(methylthio)furan, which has sulfury, onion, and coffee-like notes), similar applications for this compound are not reported. thegoodscentscompany.com
Biotechnological Applications (e.g., biotransformation studies, enzymatic production)
The primary area of biotechnological relevance for this compound is in the context of biotransformation studies, particularly related to the methionine salvage pathway. This metabolic route is crucial for recycling the sulfur-containing portion of S-adenosylmethionine. Research has focused on enzymes that act on structurally similar substrates, suggesting that this compound could be a valuable tool for studying these enzymatic processes.
Specifically, the enzyme E1 enolase/phosphatase, a member of the haloacid dehalogenase (HAD) superfamily, has been shown to catalyze the dephosphorylation and enolization of 1-phosphonooxy-2,2-dihydroxy-3-oxo-5-(methylthio)pentane to form 1,2-dihydroxy-3-oxo-5-(methylthio)-pent-1-ene . researchgate.net Given the close structural similarity between these substrates and this compound, the latter could potentially serve as a substrate analog or inhibitor in mechanistic studies of this and related enzymes.
There is no available information on the direct enzymatic production of this compound. Biotechnological synthesis routes typically focus on producing high-value chemicals, and a pathway for this specific ketone has not been described.
The table below summarizes key enzymes and substrates in the methionine salvage pathway that are structurally related to this compound.
| Enzyme | Substrate | Product | Pathway Relevance |
| E1 enolase/phosphatase | 1-phosphonooxy-2,2-dihydroxy-3-oxo-5-(methylthio)pentane | 1,2-dihydroxy-3-oxo-5-(methylthio)-pent-1-ene | Key step in the methionine salvage pathway in Klebsiella pneumoniae. researchgate.net |
| Acireductone dioxygenase (ARD) | 1,2-dihydroxy-3-keto-5-(thiomethyl)pent-1-ene (acireductone) | Formate and 2-keto-4-methylthiobutyrate (methionine precursor) | Penultimate step in the methionine salvage pathway. researchgate.net |
Environmental Fate and Degradation of 5 Methylsulfanyl Pentan 2 One
Abiotic Degradation Pathways
Abiotic degradation, which includes photodegradation, hydrolysis, and oxidation, plays a significant role in the transformation of organic compounds in the environment.
The photodegradation of 5-(methylsulfanyl)pentan-2-one is anticipated to occur through the absorption of light energy, leading to the cleavage of its chemical bonds. The presence of a carbonyl group and a sulfur atom can influence these photochemical processes.
Irradiation of alkyl sulfides with ultraviolet light can lead to the homolytic cleavage of the carbon-sulfur (C–S) bond. researchgate.net This process generates a thiyl radical and an alkyl radical. In the case of this compound, this would result in a methylthiyl radical (CH₃S•) and a pentan-2-one radical. These highly reactive radical species can then undergo various secondary reactions, such as hydrogen abstraction, disproportionation, or coupling. researchgate.net For instance, thiyl radicals can couple to form dimethyl disulfide.
The ketone functional group can also participate in photochemical reactions. Aliphatic ketones are known to undergo Norrish Type I and Type II reactions upon photolysis. A Norrish Type I cleavage would involve the breaking of the C-C bond adjacent to the carbonyl group, while a Norrish Type II reaction would involve intramolecular hydrogen abstraction.
While direct photolysis in water is possible, indirect photodegradation sensitized by dissolved organic matter (DOM) can also be a significant pathway in natural waters. nih.gov
Table 1: Potential Photodegradation Products of this compound
| Precursor Compound | Potential Photodegradation Products | Degradation Pathway |
| This compound | Methylthiyl radical, Pentan-2-one radical | Homolytic C-S bond cleavage researchgate.net |
| Dimethyl disulfide | Coupling of methylthiyl radicals | |
| Various fragmentation products | Norrish Type I and II reactions |
In aquatic environments, this compound can be subject to hydrolysis and oxidation.
Hydrolysis: The thioether linkage in this compound can undergo hydrolysis, although this process is generally slow for simple aliphatic thioethers under neutral pH conditions. The rate of hydrolysis can be influenced by pH and temperature. nih.govresearchgate.netnih.gov In some cases, neighboring group participation from the sulfur atom can accelerate the hydrolysis of related structures, such as in the case of sulfur mustards. stackexchange.commasterorganicchemistry.com However, for a simple thioether like this compound, significant hydrolysis is more likely under acidic or basic conditions. nih.govresearchgate.net
Oxidation: The sulfur atom in the thioether group is susceptible to oxidation. masterorganicchemistry.com In aquatic systems, this can occur through reactions with photochemically produced reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen. researchgate.netacs.org The oxidation of aliphatic thioethers typically proceeds in a stepwise manner, first forming the corresponding sulfoxide (B87167) and then further to the sulfone. masterorganicchemistry.comresearchgate.net Therefore, the primary oxidation products of this compound in water are expected to be 5-(methylsulfinyl)pentan-2-one and 5-(methylsulfonyl)pentan-2-one. Spontaneous oxidation of thioethers at the air-water interface has also been observed, which could be a relevant process for this compound in environments like sea spray aerosols. researchgate.net
Table 2: Potential Hydrolysis and Oxidation Products of this compound in Aquatic Systems
| Precursor Compound | Potential Products | Degradation Pathway |
| This compound | Methanethiol (B179389), Pentan-2-ol | Hydrolysis |
| 5-(Methylsulfinyl)pentan-2-one | Oxidation masterorganicchemistry.comresearchgate.net | |
| 5-(Methylsulfonyl)pentan-2-one | Further Oxidation masterorganicchemistry.comresearchgate.net |
Biodegradation in Environmental Compartments
Microbial activity is a crucial factor in the degradation of organic compounds in soil and water.
The biodegradation of this compound is expected to be carried out by a variety of microorganisms capable of metabolizing aliphatic ketones and organosulfur compounds. taylorfrancis.comnih.govresearchgate.netnih.gov The structural analog, methyl propyl ketone (2-pentanone), has been shown to be readily biodegradable. nj.govsigmaaldrich.com This suggests that the ketone portion of the molecule is susceptible to microbial attack.
Bacteria capable of degrading aliphatic hydrocarbons often possess monooxygenase or dioxygenase enzymes that can initiate the degradation process. nih.govresearchgate.netresearchgate.net For organosulfur compounds, microbial degradation can proceed through the cleavage of the carbon-sulfur bond or through the oxidation of the sulfur atom. oup.comfrontiersin.org The presence of both a ketone and a thioether group in this compound may allow for multiple points of initial microbial attack.
The biotransformation of this compound by microorganisms is likely to involve several key pathways. One probable pathway is the oxidation of the sulfur atom, similar to abiotic oxidation, to form 5-(methylsulfinyl)pentan-2-one and subsequently 5-(methylsulfonyl)pentan-2-one. Fungal biocatalysts like Helminthosporium species and Mortierella isabellina are known to oxidize sulfides to chiral sulfoxides. sci-hub.se
Another important pathway is the cleavage of the C-S bond. This can lead to the formation of methanethiol and a five-carbon ketone fragment that can be further metabolized. frontiersin.org The catabolism of the amino acid methionine, which contains a methyl thioether group, involves the formation of methanethiol. wikipedia.org
The ketone group can be reduced to a secondary alcohol by microbial enzymes, or the carbon chain can be broken down through processes like β-oxidation after initial enzymatic modifications. researchgate.net
Table 3: Potential Biotransformation Products of this compound
| Precursor Compound | Potential Biotransformation Products | Metabolic Pathway |
| This compound | 5-(Methylsulfinyl)pentan-2-one | Sulfur oxidation sci-hub.se |
| 5-(Methylsulfonyl)pentan-2-one | Sulfur oxidation sci-hub.se | |
| Methanethiol, Pentan-2-one | C-S bond cleavage frontiersin.org | |
| 5-Hydroxypentan-2-one | Reduction of the ketone | |
| Various smaller organic acids | β-oxidation and further metabolism |
Environmental Distribution and Persistence Modeling
Predicting the environmental distribution and persistence of this compound can be approached using Quantitative Structure-Activity Relationship (QSAR) models. nih.goveuropa.eunih.govresearchgate.netnih.govresearchgate.net These models use the molecular structure of a chemical to estimate its physicochemical properties and environmental fate.
For this compound, relevant parameters for QSAR modeling would include its octanol-water partition coefficient (log Kow), vapor pressure, and water solubility. These parameters influence its partitioning between air, water, soil, and sediment. The log Kow for the analogous compound methyl propyl ketone is 0.91, suggesting a low potential for bioaccumulation. inchem.org
QSAR models for biodegradation often consider molecular descriptors such as the presence of specific functional groups and molecular size. nih.goveuropa.euresearchgate.net The presence of the biodegradable ketone group would likely lead to predictions of a relatively short persistence in biologically active environments. However, the thioether group might influence the degradation rate and pathway.
The persistence of a chemical is often characterized by its degradation half-life in different environmental compartments. While specific half-life data for this compound are not available, the information on its analogous structures suggests that it is unlikely to be a persistent organic pollutant. rsc.org For example, the atmospheric half-life of methyl propyl ketone due to reaction with hydroxyl radicals is estimated to be 3.5 days. taylorfrancis.com
Future Research Directions and Emerging Challenges
Exploration of Novel and Efficient Synthetic Methodologies
The development of novel and efficient synthetic routes for 5-(Methylsulfanyl)pentan-2-one is a primary focus for future research. Current synthetic approaches often rely on traditional methods that may have limitations in terms of yield, selectivity, and environmental impact. Green chemistry principles are increasingly being applied to the synthesis of flavor and fragrance compounds, including thioethers. acsgcipr.org
Future methodologies are expected to focus on:
Catalyst-Free and Solvent-Free Approaches: Research into direct synthesis methods that eliminate the need for catalysts and hazardous solvents is a promising avenue. For instance, the direct synthesis of allylic thioethers from allylic alcohols and thiols under solvent- and catalyst-free conditions has been demonstrated, offering a greener alternative to traditional methods. researchgate.net
Biocatalysis: The use of enzymes and whole-cell systems for the synthesis of natural flavor compounds is a rapidly expanding field. cnr.itnih.govnih.govresearchgate.net Biocatalytic methods offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. cnr.itnih.govnih.govresearchgate.net Lipases, in particular, are versatile catalysts for the synthesis of various flavor esters and could be explored for the formation of thioether linkages. proquest.com
Amide Solvent-Promoted Synthesis: The use of amide solvents to promote the nucleophilic displacement of halides by thiolate ions represents another efficient method for thioether synthesis that warrants further investigation for the production of this compound. acs.org
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Catalyst-Free/Solvent-Free | Direct reaction of precursors without catalysts or solvents. | Reduced environmental impact, simplified purification, lower cost. |
| Biocatalysis | Use of enzymes or microorganisms as catalysts. | High selectivity, mild reaction conditions, production of "natural" label compounds. |
| Amide Solvent-Promoted | Utilization of amide solvents to enhance reaction rates. | Increased efficiency and yield. |
Deeper Elucidation of Biochemical and Chemical Formation Mechanisms
Understanding the intricate pathways through which this compound is formed in natural systems and during food processing is crucial for controlling and optimizing its presence in food products. Methionine, a sulfur-containing amino acid, is a key precursor to many volatile sulfur compounds. agriculturejournals.cznih.gov
Key areas for deeper investigation include:
Maillard Reaction and Strecker Degradation: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, and the subsequent Strecker degradation of amino acids are major pathways for the formation of flavor compounds. brewingforward.comresearchgate.netnih.govresearchgate.net Methionine is known to generate a variety of volatile compounds through these reactions. agriculturejournals.czagriculturejournals.czresearchgate.net Future research should focus on elucidating the specific reaction conditions (e.g., temperature, pH, precursor concentrations) that favor the formation of this compound from methionine and other potential precursors.
Lipid Oxidation Interactions: The interplay between lipid oxidation products and the Maillard reaction can lead to the formation of unique flavor compounds. nih.gov Investigating how lipid-derived reactive carbonyls interact with methionine and its degradation products could reveal novel formation pathways for this compound.
Advancement in Analytical Techniques for Trace Analysis in Complex Samples
Due to its potent aroma and typically low concentrations in food matrices, the accurate and sensitive detection of this compound presents a significant analytical challenge.
Future advancements in analytical techniques should aim to:
Enhance Sensitivity and Selectivity: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are standard for volatile compound analysis. nih.gov However, for trace-level detection in complex food matrices, more advanced techniques like two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) may be necessary to achieve the required resolution and sensitivity.
Improve Sample Preparation: Developing more efficient and selective sample preparation techniques is crucial for isolating and concentrating this compound from complex food samples, thereby improving detection limits and accuracy.
Utilize Olfactometry: Gas Chromatography-Olfactometry (GC-O) is a powerful tool for identifying odor-active compounds by combining chemical separation with human sensory perception. nih.govmdpi.com Applying GC-O can help to specifically pinpoint the sensory contribution of this compound in different food products.
| Analytical Technique | Principle | Application for this compound |
| GC-MS | Separates volatile compounds based on boiling point and identifies them by mass-to-charge ratio. | Standard method for identification and quantification. |
| GCxGC-TOF-MS | Provides enhanced separation of complex mixtures. | Improved resolution for trace analysis in complex matrices. |
| GC-O | Combines gas chromatography with a human assessor to detect odor-active compounds. | Determines the specific aroma contribution and sensory relevance. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry and modeling offer powerful tools for predicting the properties and behavior of flavor molecules, thereby accelerating research and development.
Future computational studies on this compound could focus on:
Quantum Mechanical Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of thioether-ketones. iucr.orgjove.comresearchgate.netsciengpub.ir Such studies can provide insights into the formation mechanisms and chemical stability of this compound.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the sensory properties, such as odor thresholds, of sulfur compounds based on their molecular structure. acs.orgmdpi.com A validated QSAR model could be used to screen for other potent aroma compounds with similar structural features. acs.org
Sustainable Production and Environmental Management Strategies
The flavor and fragrance industry is increasingly focused on sustainability, from raw material sourcing to production processes and waste management.
Future efforts in the sustainable production and environmental management of this compound should include:
Life Cycle Assessment (LCA): Conducting a comprehensive LCA for the production of this compound can identify environmental hotspots throughout its lifecycle, from raw material extraction to final product disposal. perfumerflavorist.comfoodsteps.earthrsc.orgresearchgate.net This information is crucial for developing targeted strategies to reduce its environmental footprint. perfumerflavorist.comfoodsteps.earthrsc.orgresearchgate.net
Green Chemistry Metrics: Applying green chemistry principles and metrics, such as atom economy and E-factor, to evaluate and optimize synthetic routes will be essential for developing more sustainable production processes. acsgcipr.org
Circular Economy Principles: Exploring opportunities to utilize bio-based feedstocks and by-products from other industries for the synthesis of this compound aligns with the principles of a circular economy and can reduce reliance on finite resources.
Q & A
Q. Table 1. Optimization of Sulfanyl Group Oxidation
| Oxidizing Agent | Solvent | Temp (°C) | Sulfoxide:Sulfone Ratio | Yield (%) |
|---|---|---|---|---|
| H₂O₂ | EtOH | 25 | 3:1 | 62 |
| mCPBA | CH₂Cl₂ | 0 | 10:1 | 85 |
| NaIO₄ | H₂O/MeCN | 40 | 1:2 | 78 |
| Data adapted from sulfanyl ketone oxidation studies . |
Q. Table 2. Comparative Bioactivity of Sulfanyl Derivatives
| Compound | IC₅₀ (μM) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 2.3 | 1.8 | 12.4 |
| 5-Hydroxypentan-2-one | >100 | 0.5 | 45.6 |
| 5-(Phenylsulfanyl)pentan-2-one | 8.7 | 3.2 | 2.1 |
| Data from enzyme inhibition assays . |
Key Recommendations for Researchers
- Synthesis : Prioritize nucleophilic substitution with methylthiolate for scalability.
- Characterization : Combine NMR and IR with computational validation to resolve structural ambiguities.
- Biological assays : Modify the sulfanyl group to balance reactivity and permeability.
- Data reconciliation : Use collaborative reproducibility frameworks to address contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
